N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline
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Overview
Description
N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline is a complex organic compound that features a benzimidazole moiety fused with a benzochromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2-(1H-benzimidazol-2-yl)benzaldehyde with aniline under acidic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating signal transduction processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Benzochromene derivatives: Studied for their potential in photodynamic therapy and as fluorescent probes.
Properties
Molecular Formula |
C26H17N3O |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-phenylbenzo[f]chromen-3-imine |
InChI |
InChI=1S/C26H17N3O/c1-2-9-18(10-3-1)27-26-21(25-28-22-12-6-7-13-23(22)29-25)16-20-19-11-5-4-8-17(19)14-15-24(20)30-26/h1-16H,(H,28,29) |
InChI Key |
IEOORXAQXANJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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